molecular formula C17H18O7 B12094940 5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose

5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose

Cat. No.: B12094940
M. Wt: 334.3 g/mol
InChI Key: VJGLNXSQBQKQSH-UHFFFAOYSA-N
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Description

5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose: is a synthetic carbohydrate derivative It is a modified ribofuranose, which is a five-membered ring sugar

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by selective deoxygenation and benzoylation. The acetylation of hydroxyl groups is usually achieved using acetic anhydride in the presence of a base like pyridine . The methylene group is introduced through a Wittig reaction or similar methodologies .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound inhibits the reverse transcriptase enzyme, preventing the replication of viral RNA. This inhibition is achieved through the incorporation of the compound into the viral DNA, leading to chain termination .

Comparison with Similar Compounds

Uniqueness: 5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose is unique due to its methylene group, which provides distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C17H18O7

Molecular Weight

334.3 g/mol

IUPAC Name

(4,5-diacetyloxy-3-methylideneoxolan-2-yl)methyl benzoate

InChI

InChI=1S/C17H18O7/c1-10-14(9-21-16(20)13-7-5-4-6-8-13)24-17(23-12(3)19)15(10)22-11(2)18/h4-8,14-15,17H,1,9H2,2-3H3

InChI Key

VJGLNXSQBQKQSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C1=C)COC(=O)C2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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